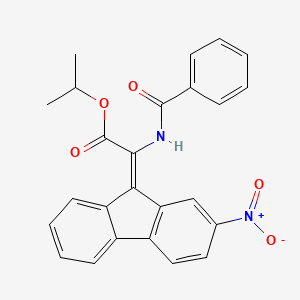![molecular formula C16H18O3 B4982157 1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, commonly known as 'Icariin', is a flavonoid compound found in plants of the Epimedium genus, commonly known as Horny Goat Weed. Icariin has been used in traditional Chinese medicine for centuries to treat various ailments. In recent years, Icariin has gained attention from the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Icariin is not fully understood. However, it is believed to work by increasing the levels of nitric oxide in the body, which leads to increased blood flow. Icariin has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Icariin has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of testosterone in the body, which can lead to increased muscle mass and strength. Icariin has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, Icariin has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Icariin in lab experiments is that it is a natural compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that the purity of the compound can vary depending on the source of the plant material used for extraction.
Orientations Futures
There are several future directions for research on Icariin. One area of interest is its potential use in the treatment of cancer. Icariin has been shown to have anti-tumor effects and may be useful in the development of new cancer treatments. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of Icariin and its potential therapeutic applications.
Méthodes De Synthèse
Icariin can be synthesized from the herb Epimedium brevicornum Maxim, which is rich in flavonoids. The extraction process involves the use of solvents such as ethanol or methanol to extract the flavonoids from the plant material. The extract is then purified and the Icariin is isolated using chromatography techniques.
Applications De Recherche Scientifique
Icariin has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, anti-oxidant, anti-osteoporotic, and anti-depressant effects. Icariin has also been studied for its potential use in the treatment of erectile dysfunction.
Propriétés
IUPAC Name |
1-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13-5-3-4-6-16(13)19-12-11-18-15-9-7-14(17-2)8-10-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLJMDDGQALHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
![{5-hydroxy-6-methyl-4-[(2-naphthylimino)methyl]-3-pyridinyl}methyl dihydrogen phosphate](/img/structure/B4982085.png)
![1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4982114.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)

![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
